molecular formula C9H7NOS B11925207 Benzo[b]thiophene-4-carboxamide CAS No. 17347-35-2

Benzo[b]thiophene-4-carboxamide

Cat. No.: B11925207
CAS No.: 17347-35-2
M. Wt: 177.22 g/mol
InChI Key: AUBHKIQOWQCHQD-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-4-carboxamide is a heterocyclic compound that features a benzene ring fused to a thiophene ring, with a carboxamide group attached at the 4-position This compound is part of the broader class of benzothiophenes, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of 2-bromo-(het)arylacetonitriles with (het)aryl/alkyldithioesters . Another approach involves the aryne reaction with alkynyl sulfides, which allows for the preparation of functionalized benzothiophenes .

Industrial Production Methods: Industrial production of benzo[b]thiophene-4-carboxamide may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophene-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophenes.

Scientific Research Applications

Benzo[b]thiophene-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[b]thiophene-4-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist of certain receptors or enzymes. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Uniqueness: Benzo[b]thiophene-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

17347-35-2

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

1-benzothiophene-4-carboxamide

InChI

InChI=1S/C9H7NOS/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5H,(H2,10,11)

InChI Key

AUBHKIQOWQCHQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CSC2=C1)C(=O)N

Origin of Product

United States

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